![molecular formula C7H12ClNO2 B6316083 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride CAS No. 1888587-45-8](/img/structure/B6316083.png)

3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

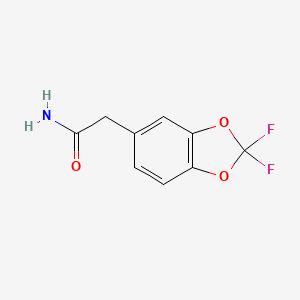

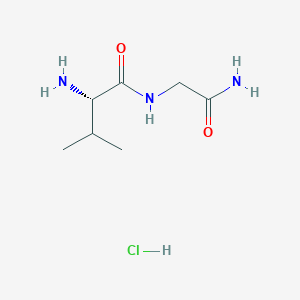

“3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride” is represented by the InChI code: 1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 .Physical And Chemical Properties Analysis

The molecular weight of “3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride” is 177.63 . It is a solid substance and should be stored at 4°C in a sealed container, away from moisture .Applications De Recherche Scientifique

Azelaic Acid: Pharmacological Properties and Efficacy

Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates efficacy in treating acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential utility in arresting cutaneous malignant melanoma progression. This action is believed to be linked to the inhibition of mitochondrial oxidoreductase activity and DNA synthesis. In controlled studies, azelaic acid showed comparable anti-acne efficacy to other treatments and demonstrated effectiveness against melasma, positioning it as a valuable treatment option (Fitton & Goa, 1991).

Catalytic Oxidation of Cyclohexene

Research into the catalytic oxidation of cyclohexene highlights the synthetic value of controlling oxidation reactions to yield specific products with different oxidation states and functional groups. This is critical for applications in chemical industry, emphasizing the importance of selective and controllable catalytic processes in synthesizing intermediates like 7-oxabicyclo[4.1.0]heptane (Cao et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The review on carboxylic acids’ impact on engineered microbes like E. coli and Saccharomyces cerevisiae highlights their potential as microbial inhibitors at concentrations below desired yield and titer. This understanding is crucial for developing metabolic engineering strategies to increase microbial robustness against such inhibitory effects, essential for biorenewable chemical production (Jarboe et al., 2013).

Norcantharidin Analogues in Cancer Research

Norcantharidin, a demethylated form of cantharidin with potent anticancer activity, and its analogues show potential for structural modification to enhance anticancer activities. This area of research underlines the importance of structural modification in drug development, offering insights into creating more effective anticancer compounds (Deng & Tang, 2011).

Organic Acids in Acidizing Operations

A comprehensive review on the use of organic acids in acidizing operations for carbonate and sandstone formations addresses the limitations of hydrochloric acid due to its high dissolving power and corrosion rate. It emphasizes the advantages of using weaker, less corrosive organic acids like formic, acetic, citric, and lactic acids to avoid these issues, highlighting their applications and limitations in oil and gas operations (Alhamad et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful. The hazard statements associated with it are H302, H315, H319, H335, which suggest that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

Propriétés

IUPAC Name |

3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXUTVCDDGFMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2C1C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

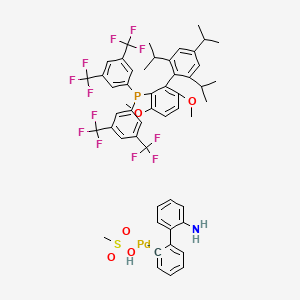

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

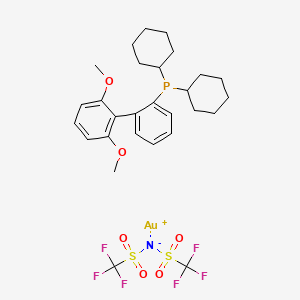

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)